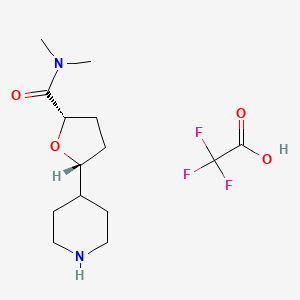

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

Description

The compound "(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid" consists of two components:

- Carboxamide core: A stereospecific oxolane (tetrahydrofuran) ring substituted with a piperidin-4-yl group and dimethylcarboxamide.

- Trifluoroacetic acid (TFA): A strong acid (pKa ~0.23) commonly used as a counterion to enhance solubility and stability of basic compounds .

This compound is likely a salt formed via protonation of the piperidine nitrogen by TFA. Such salts are prevalent in pharmaceuticals to improve bioavailability .

Properties

IUPAC Name |

(2S,5R)-N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7)/t10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUGDADUZDGFW-DHXVBOOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide; 2,2,2-trifluoroacetic acid is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with various functional groups. The molecular formula is with a molecular weight of approximately 320.3 g/mol. The trifluoroacetic acid moiety enhances its solubility and bioavailability.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have demonstrated potent inhibition of cell proliferation in cancer cell lines. For instance, related piperidine derivatives have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong growth inhibition .

- Receptor Modulation : The compound may act as a modulator for specific receptors such as TRPV1 (transient receptor potential vanilloid 1), which is implicated in pain sensation and inflammation . High-throughput screening has identified similar piperidine derivatives as effective TRPV1 antagonists.

- Pharmacokinetics : The trifluoroacetic acid component is known to improve the pharmacokinetic profile of compounds by enhancing their absorption and distribution in biological systems .

Case Studies

Several studies have explored the biological activities of piperidine derivatives similar to (2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide:

- Study on Anticancer Activity : A series of piperidyl phosphoramidate analogues showed promising results in inhibiting the growth of various cancer cell lines, suggesting that modifications to the piperidine structure can yield compounds with significant anti-cancer properties .

- Pain Management : Research involving TRPV1 antagonists has indicated potential applications in pain management therapies. Compounds targeting this receptor can reduce nociceptive signaling and provide analgesic effects .

Data Table

The following table summarizes key findings related to the biological activity of piperidine derivatives:

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an A3 adenosine receptor agonist . Research indicates that compounds targeting this receptor may provide therapeutic benefits in various conditions such as inflammation and cancer. The modulation of adenosine receptors is a promising area for developing new treatments that can influence cellular signaling pathways effectively.

Drug Development

The synthesis of this compound has been explored in the context of creating new drug candidates. Its unique structure allows it to interact with biological targets in ways that may enhance efficacy and reduce side effects compared to existing therapies. For example, studies have shown that modifications to the piperidine ring can significantly alter pharmacokinetic properties and receptor affinity.

Case Studies

Several case studies highlight the effectiveness of this compound in specific therapeutic contexts:

- Cancer Therapy : In vitro studies demonstrate that compounds similar to (2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

- Neurological Disorders : Research has suggested that this compound may play a role in modulating neurotransmitter systems, making it a candidate for treating disorders such as anxiety and depression.

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound :

- Core : Oxolane (tetrahydrofuran) ring.

- Substituents : Piperidin-4-yl (basic), dimethylcarboxamide.

- Counterion : TFA.

- Stereochemistry : (2S,5R).

Analog 1 : N-(2-Fluorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide ()

- Core : 1,3,4-Thiadiazole (heteroaromatic ring).

- Substituents : Piperidin-4-yl, 2-fluorophenylcarboxamide.

- Key Difference : Thiadiazole replaces oxolane, altering electronic properties and hydrogen-bonding capacity.

Analog 2 : 4-Chloro-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one;2,2,2-trifluoroacetic acid ()

- Core : Benzodiazolone (fused bicyclic system).

- Substituents : Piperidin-4-yl, chloro.

- Similarity : Uses TFA as a counterion; piperidine moiety for basicity.

Analog 3 : (2S)-1-[3-amino-4-(2-fluorophenyl)butanoyl]-N-[4-(2H-tetrazol-5-yl)butyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid ()

- Core : Pyrrolidine.

- Substituents : Fluorophenyl, tetrazolylbutyl.

- Comparison : Pyrrolidine vs. oxolane; tetrazole introduces acidic NH (pKa ~4.5) versus neutral oxolane.

Physicochemical Properties

Pharmacological and Metabolic Considerations

- Target Compound: The oxolane ring may confer metabolic stability compared to furan derivatives, as saturated rings resist oxidative degradation . The dimethylcarboxamide group could reduce N-demethylation rates compared to monomethyl analogs (cf. , where N-demethylation is a major pathway).

- Analog 1 : The thiadiazole core may enhance π-π stacking with aromatic residues in target proteins but could increase hepatotoxicity risks due to sulfur metabolism .

- Analog 2 : Benzodiazolone’s fused ring system may improve binding affinity to enzymes like kinases or proteases, as seen in similar scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.